molecular formula C6H2Cl2F3N B150209 2,3-Dichloro-5-(trifluoromethyl)pyridine CAS No. 69045-84-7

2,3-Dichloro-5-(trifluoromethyl)pyridine

Cat. No. B150209
CAS RN: 69045-84-7
M. Wt: 215.98 g/mol
InChI Key: ABNQGNFVSFKJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-5-(trifluoromethyl)pyridine is a significant pyridine derivative that contains fluorine atoms. It is extensively utilized in the synthesis of various pesticides due to its unique chemical properties .

Synthesis Analysis

The synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine and related compounds involves multiple steps and can be influenced by the presence of electron-withdrawing groups and the position of nitrogen in the pyridine ring. The feasibility of side-chain chlorination is determined by these factors, and the synthesis process often requires careful control of reaction conditions . Other related compounds, such as 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, are synthesized using different starting materials and can serve as versatile intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure of related chloro- and trifluoromethyl-substituted pyridines has been studied using various spectroscopic methods and theoretical calculations. For instance, 2-chloro-6-(trifluoromethyl)pyridine has been characterized by FT-IR, 1H, and 13C NMR spectroscopy, and its molecular structure parameters have been computed using both HF and DFT methods . The crystal structure of related compounds, such as 2-hydroxy-3-trifluoracetylimidazo[1,2-a]pyridine hydrochloride, has been determined by X-ray diffraction, revealing specific features like the formation of hydrogen bond systems .

Chemical Reactions Analysis

The reactivity of chloro- and trifluoromethyl-substituted pyridines allows for a variety of chemical reactions. For example, the reaction of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives with phosphorus sulfide and nucleophilic substitution reactions have been explored to synthesize further functionalized compounds . Additionally, the synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine involves reactions that are sensitive to the electronic nature of the substituents on the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and trifluoromethyl-substituted pyridines are influenced by their molecular structure. Computational studies provide insights into properties such as vibrational wavenumbers, chemical shifts, and thermodynamic properties. Theoretical calculations, including DFT, help predict the molecular electrostatic potential, natural bond orbital analysis, and solvent effects on excitation energies . These properties are crucial for understanding the behavior of these compounds in various chemical environments and for designing new molecules with desired characteristics.

Scientific Research Applications

Synthesis in Pesticide Production

2,3-Dichloro-5-trifluoromethyl pyridine is primarily utilized in synthesizing pesticides. Various synthesis processes have been developed to optimize its production, highlighting its significance in agricultural chemicals (Lu Xin-xin, 2006).

Application in Organic Synthesis

This compound undergoes processes like alkoxycarbonylation, facilitated by palladium catalysts. This is significant in organic chemistry for producing derivatives like alkyl 3-chloropyridine-2-carboxylates (R. Crettaz, J. Waser, Y. Bessard, 2001).

Role in Microwave-Assisted Synthesis

The compound is used in microwave irradiation-assisted synthesis of novel triazolopyridine derivatives, showcasing its versatility in facilitating modern synthetic techniques (Ming-yan Yang et al., 2015).

Interaction Studies and Potential Drug Development

Studies on its behavior with molecular iodine have expanded understanding of its potential as an antithyroid drug. These interactions are crucial for developing new pharmaceutical compounds (M. S. Chernov'yants et al., 2011).

Use in Structural and Spectroscopic Analysis

Its derivatives have been analyzed using techniques like X-ray diffraction, FT-IR, and NMR spectroscopy. This aids in understanding molecular structures and potential applications in various fields (H. Vural, M. Kara, 2017).

Contribution to Supramolecular Chemistry

Pyridines, including derivatives of 2,3-Dichloro-5-(trifluoromethyl)pyridine, are used in supramolecular chemistry due to their π-stacking ability. This opens avenues for new material and chemical sensor developments (B. Maleki, 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, harmful if swallowed or inhaled, may cause an allergic skin reaction, and causes serious eye damage . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Many novel applications of TFMP are expected to be discovered in the future .

properties

IUPAC Name

2,3-dichloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNQGNFVSFKJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074080
Record name 2,3-Dichloro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Pyridine, 2,3-dichloro-5-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2,3-Dichloro-5-(trifluoromethyl)pyridine

CAS RN

69045-84-7
Record name 2,3-Dichloro-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69045-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-5-(trifluoromethyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069045847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,3-dichloro-5-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Dichloro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloro-5-trifluoromethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.996
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyridine, 2,3-dichloro-5-(trifluoromethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.488
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F2C8LX8IE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The process according to claim 1 wherein 2-chloro-5-trifluoromethylpyridine or 2,6-dichloro-5-trifluoromethylpyridine is used as the 5-trifluoromethylpyridine derivative to produce 2,3-dichloro-5-trifluoromethylpyridine or 2,3,6-trichloro-5-trifluoromethylpyridine, respectively, as the 3-chloro-5-trifluoromethylpyridine derivative.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 45 milliliter (ml) Teflon®-lined Parr bomb, which was equipped with a pressure gauge, rupture disk and needle valve, was charged with 2 grams (g) of 3-chloro-2-fluoro-5-trifluoromethylpyridine and then pressurized with anhydrous HCl to 200 psig. The bomb was placed in a heated rocker and kept at 110° C. for 20 hours. The maximum pressure was 220 psig. The bomb was removed from the heater and allowed to cool to room temperature, at which time it was placed in an ice bath. The bomb was vented to a caustic scrubber and 2.5 g of a light tan liquid consisting of HF and 84.3% 2,3-dichloro-5-trifluoromethylpyridine (by wt.). This represents a 97.7% yield of 2,3-dichloro-5-trifluoromethylpyridine (by wt.) with 0.4% of 3-chloro-2-fluoro-5-trifluoromethylpyridine remaining. No additional products were observed by analysis with gas chromatography.
[Compound]
Name
Teflon
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-5-(trifluoromethyl)pyridine
Reactant of Route 2
2,3-Dichloro-5-(trifluoromethyl)pyridine
Reactant of Route 3
2,3-Dichloro-5-(trifluoromethyl)pyridine
Reactant of Route 4
2,3-Dichloro-5-(trifluoromethyl)pyridine
Reactant of Route 5
2,3-Dichloro-5-(trifluoromethyl)pyridine
Reactant of Route 6
2,3-Dichloro-5-(trifluoromethyl)pyridine

Citations

For This Compound
84
Citations
E Fodor, CV Maftei, I Mangalagiu, PG Jones… - REVUE ROUMAINE …, 2010 - revroum.lew.ro
A convenient preparative route for the synthesis of 3-chloro-2-(isothiocyanatoethyl)-5-(trifluoromethyl) pyridine (1) and 3-chloro-2-(isocyanatoethyl)-5-(trifluoromethyl) pyridine (2) has …
Number of citations: 4 revroum.lew.ro
A Burriss, AJF Edmunds, D Emery… - Pest management …, 2018 - Wiley Online Library
The pyridine ring, substituted by a trifluoromethyl substituent has been successfully incorporated into molecules with useful biological properties. During the period 1990 to September …
Number of citations: 48 onlinelibrary.wiley.com
F Cottet, M Marull, F Mongin, D Espinosa… - Synthesis, 2004 - thieme-connect.com
In accordance with the concept of regioexhaustive functionalization, both 3-chloro-2-(trifluoromethyl) pyridine and 2-bromo-6-(trifluoromethyl) pyridine were converted each time into the …
Number of citations: 19 www.thieme-connect.com
R Crettaz, J Waser, Y Bessard - Organic process research & …, 2001 - ACS Publications
2,3-Dichloropyridines undergo a mono- or a dicarbonylation in the presence of carbon monoxide, an alcohol, and a palladium catalyst, affording selectively either alkyl 3-chloropyridine-…
Number of citations: 19 pubs.acs.org
CR Yu, LH Xu, S Tu, ZN Li, B Li - Journal of fluorine chemistry, 2006 - Elsevier
Fifteen novel (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenyl containing Baylis-Hillman adduct derivatives were designed and synthesized. Evaluation of their biological activities …
Number of citations: 16 www.sciencedirect.com
LJ Min, YX Shi, MY Yang, ZW Zhai… - Letters in Drug …, 2016 - ingentaconnect.com
A series of novel hydrazone derivatives containing pyridine moiety were designed and synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine as starting materials under microwave …
Number of citations: 4 www.ingentaconnect.com
MY Yang, ZW Zhai, ZH Sun, SJ Yu… - Journal of Chemical …, 2015 - journals.sagepub.com
A series of novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines are synthesised from 2,3-dichloro-5-(trifluoromethyl)pyridine, hydrazine hydrate as starting …
Number of citations: 39 journals.sagepub.com
MJ Bartels, SC Gatling - Journal of Labelled Compounds and …, 1990 - Wiley Online Library
Synthetic routes have been described for the preparation of stable isotope‐labelled analogs of two aryloxyphenoxypropionates, each containing approximately four deuterium atoms in …
AY Guan, CL Liu, XF Sun, Y Xie, MA Wang - Bioorganic & Medicinal …, 2016 - Elsevier
Pyridine-based compounds have been playing a crucial role as agrochemicals or pesticides including fungicides, insecticides/acaricides and herbicides, etc. Since most of the …
Number of citations: 202 www.sciencedirect.com
Z Cai, W Zhang, Y Cao, X Du - Journal of Heterocyclic …, 2022 - Wiley Online Library
In order to find new heterocyclic compounds with high herbicidal activity, a series of novel 2‐phenylpyridine derivatives were designed and synthesized by incorporating alkenyl into 2‐…
Number of citations: 7 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.